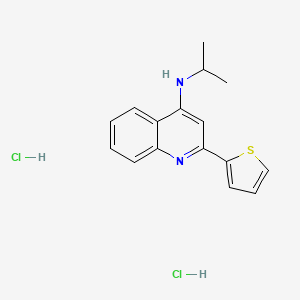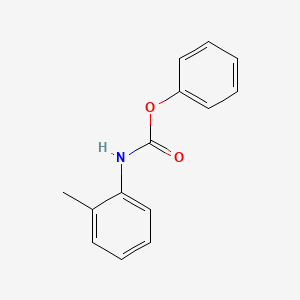
1,2-Dichloro-1,2-dimesitylethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-1,2-dimesitylethane is an organic compound with the molecular formula C20H24Cl2 It is characterized by the presence of two chlorine atoms and two mesityl groups attached to an ethane backbone
Méthodes De Préparation
The synthesis of 1,2-Dichloro-1,2-dimesitylethane typically involves the chlorination of 1,2-dimesitylethane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
1,2-Dichloro-1,2-dimesitylethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,2-dimesitylethane or other reduced derivatives.
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Applications De Recherche Scientifique
1,2-Dichloro-1,2-dimesitylethane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-1,2-dimesitylethane involves its interaction with molecular targets through its chlorine atoms and mesityl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The pathways and molecular targets are subjects of ongoing research to fully elucidate the compound’s effects .
Comparaison Avec Des Composés Similaires
1,2-Dichloro-1,2-dimesitylethane can be compared with other similar compounds such as:
1,2-Dichloroethane: A simpler compound with only two chlorine atoms attached to an ethane backbone.
1,2-Dichloro-1,1,2-trifluoroethane: A compound with both chlorine and fluorine atoms, used as a refrigerant.
Propriétés
Numéro CAS |
31039-87-9 |
|---|---|
Formule moléculaire |
C20H24Cl2 |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
2-[1,2-dichloro-2-(2,4,6-trimethylphenyl)ethyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C20H24Cl2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,1-6H3 |
Clé InChI |
ILTZLIFBJJODCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one](/img/structure/B15075976.png)
![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
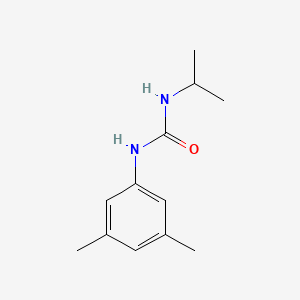

![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15076005.png)
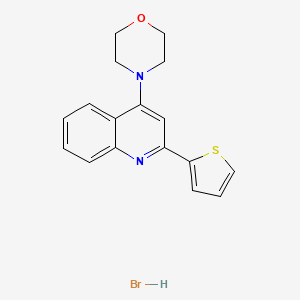
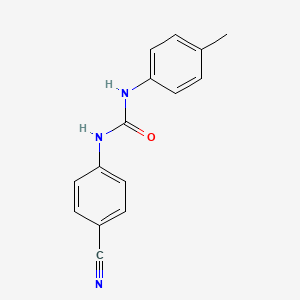
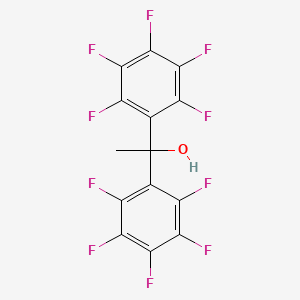

![2-[(Methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B15076030.png)

![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
